molecular formula C9H11N3 B1374631 5-Amino-1-ethyl-1H-indazole CAS No. 511249-17-5

5-Amino-1-ethyl-1H-indazole

Cat. No.: B1374631
CAS No.: 511249-17-5
M. Wt: 161.2 g/mol
InChI Key: CCQKLBKIVZTVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-ethyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of an amino group at the 5-position and an ethyl group at the 1-position of the indazole ring makes this compound a unique and versatile compound.

Biochemical Analysis

Biochemical Properties

5-Amino-1-ethyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially affecting the regulation of these pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as COX-2, by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of inflammatory mediators. Furthermore, this compound can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory responses and modulation of metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of amino acids and nucleotides . By modulating these metabolic pathways, this compound can influence the levels of metabolites and the overall metabolic flux within cells. This modulation can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Amino-1-ethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-ethyl-1H-indazole-5-carboxylic acid with ammonia or an amine source can yield this compound . Another method involves the reduction of 5-nitro-1-ethyl-1H-indazole using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-1-ethyl-1H-indazole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitroso and nitro compounds.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

5-Amino-1-ethyl-1H-indazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties .

Medicine:

The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials and chemical processes .

Comparison with Similar Compounds

Uniqueness:

5-Amino-1-ethyl-1H-indazole is unique due to the presence of both an amino group at the 5-position and an ethyl group at the 1-position. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-ethylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKLBKIVZTVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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